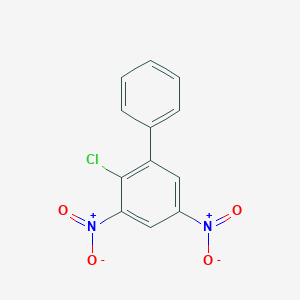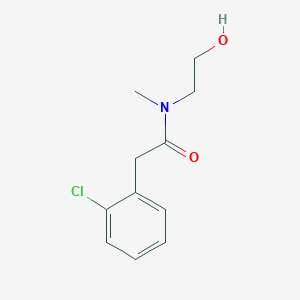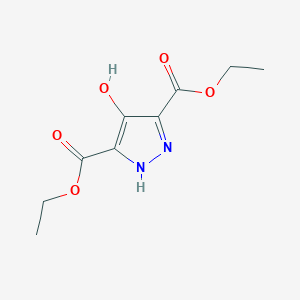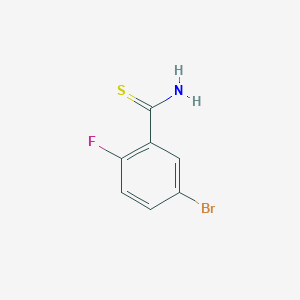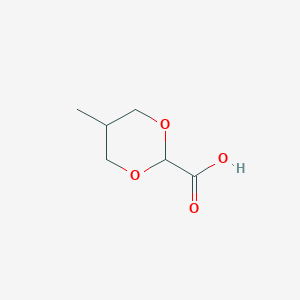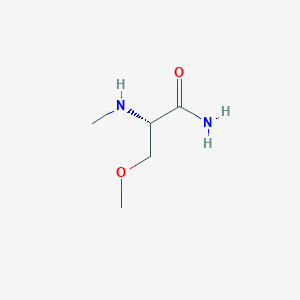
(2S)-3-Methoxy-2-(methylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-Methoxy-2-(methylamino)propanamide is a chemical compound with the molecular formula C5H11NO3 It is a derivative of serine, an amino acid, and features both methylation and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
(2S)-3-Methoxy-2-(methylamino)propanamide can be synthesized through several methods. One common approach involves the methylation of L-serine followed by amidation. The process typically includes:
Methylation: L-serine is treated with a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.
Amidation: The resulting N-methyl-L-serine is then reacted with an amine source, such as ammonia or an amine derivative, under conditions that promote amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalytic Methods: Employing catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
(2S)-3-Methoxy-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N2,O-dimethyl-L-serine oxo derivatives.
Reduction: Can produce N2,O-dimethyl-L-serinol.
Substitution: Results in various substituted serinamide derivatives.
科学研究应用
(2S)-3-Methoxy-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism by which (2S)-3-Methoxy-2-(methylamino)propanamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes and receptors involved in amino acid metabolism.
Pathways: Can influence metabolic pathways related to serine and its derivatives, potentially affecting cellular processes such as protein synthesis and signal transduction.
相似化合物的比较
Similar Compounds
- N-methyl-L-serinamide
- O-methyl-L-serinamide
- N2,O-dimethyl-L-threoninamide
Uniqueness
(2S)-3-Methoxy-2-(methylamino)propanamide is unique due to its dual methylation at both the nitrogen and oxygen atoms, which can significantly alter its chemical reactivity and biological activity compared to other serinamide derivatives. This dual modification can enhance its stability and specificity in various applications.
属性
分子式 |
C5H12N2O2 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2S)-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m0/s1 |
InChI 键 |
UPPHKLRGHMXIIY-BYPYZUCNSA-N |
手性 SMILES |
CN[C@@H](COC)C(=O)N |
规范 SMILES |
CNC(COC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-3,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8662987.png)
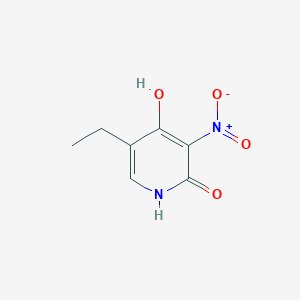

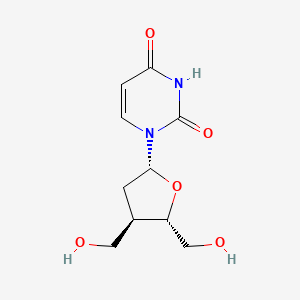
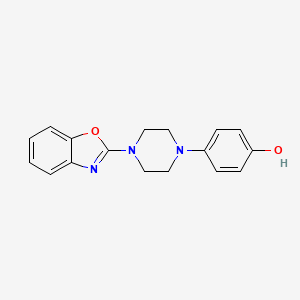
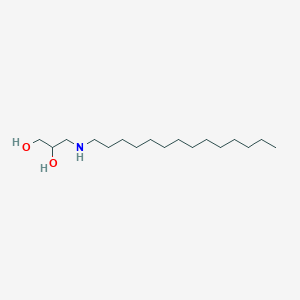
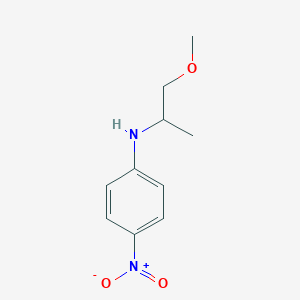
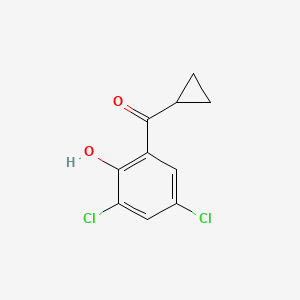
![Dimethyl [(2-bromophenyl)methyl]propanedioate](/img/structure/B8663025.png)
